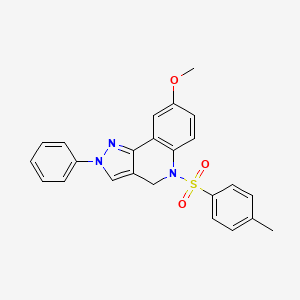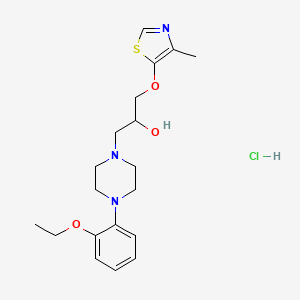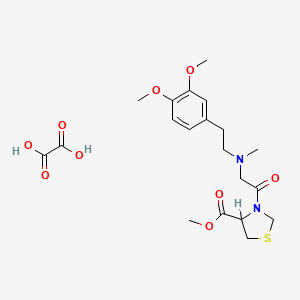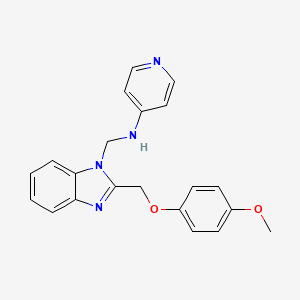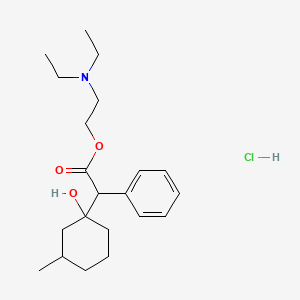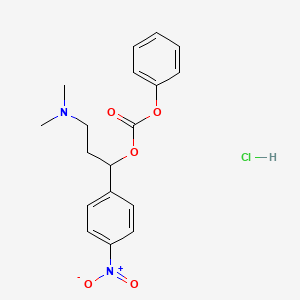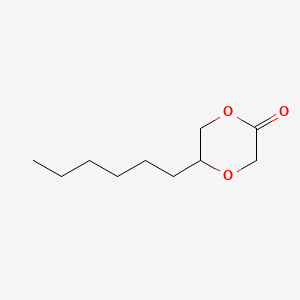
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide is a synthetic organic compound that belongs to the class of thiosemicarbazides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide typically involves the reaction of allyl isothiocyanate with 1,1-bis(2-chloroethyl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as amines or ethers.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for treating various diseases.
Industry: It could be used in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide would depend on its specific biological activity. Generally, thiosemicarbazides can interact with biological molecules such as proteins and nucleic acids, potentially inhibiting their function or altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Thiosemicarbazide: A simpler compound with similar functional groups.
1,1-Bis(2-chloroethyl)hydrazine: A precursor in the synthesis of the target compound.
Allyl isothiocyanate: Another precursor in the synthesis.
Uniqueness
4-Allyl-1,1-bis(2-chloroethyl)-3-thiosemicarbazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other thiosemicarbazides.
特性
CAS番号 |
92380-19-3 |
|---|---|
分子式 |
C8H15Cl2N3S |
分子量 |
256.20 g/mol |
IUPAC名 |
1-[bis(2-chloroethyl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C8H15Cl2N3S/c1-2-5-11-8(14)12-13(6-3-9)7-4-10/h2H,1,3-7H2,(H2,11,12,14) |
InChIキー |
PLXOXPBHQVMJGT-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=S)NN(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


